

An In-depth Technical Guide to the Immunomodulatory Properties of Diprovocim

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Compound of Interest

Compound Name: *Diprovocim*

Cat. No.: *B607127*

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Executive Summary

Diprovocim is a potent, synthetic small-molecule agonist of the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer. It has demonstrated significant immunomodulatory properties, positioning it as a compelling candidate for applications in vaccine adjuvants and cancer immunotherapy. By activating the innate immune system, **Diprovocim** triggers a cascade of downstream signaling events that lead to the production of pro-inflammatory cytokines and the enhancement of adaptive immune responses. This guide provides a comprehensive overview of the core immunomodulatory functions of **Diprovocim**, including quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.

Core Mechanism of Action: TLR1/TLR2 Agonism

Diprovocim functions as a powerful agonist of the TLR1/TLR2 heterodimer, a key pattern recognition receptor of the innate immune system.^{[1][2]} Unlike the natural ligands for TLR1/TLR2, which are typically triacylated lipopeptides from bacteria, **Diprovocim** is a synthetic molecule with no structural similarity to these microbial products.^[1] Its binding to the TLR1/TLR2 complex initiates a signaling cascade that is dependent on the adaptor proteins MyD88 and TIRAP, as well as the kinase IRAK4.^[1] This ultimately leads to the activation of two major downstream signaling pathways: the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.^[1] The activation of these pathways results in

the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, which are crucial for orchestrating both innate and adaptive immune responses.

Quantitative Data on Diprovocim Activity

The potency of **Diprovocim** has been quantified across various cell types, demonstrating its robust activity at picomolar to nanomolar concentrations. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Potency of **Diprovocim** in Human and Murine Cells

Cell Type	Species	Assay Readout	EC50 Value	Reference
THP-1 (differentiated myeloid cells)	Human	TNF- α production	110 pM	
Peripheral Blood Mononuclear Cells (PBMCs)	Human	TNF- α production	875 pM	
Peritoneal Macrophages	Mouse	TNF- α production	1.3 nM	
Bone Marrow-Derived Dendritic Cells (BMDCs)	Mouse	TNF- α production	6.7 nM	

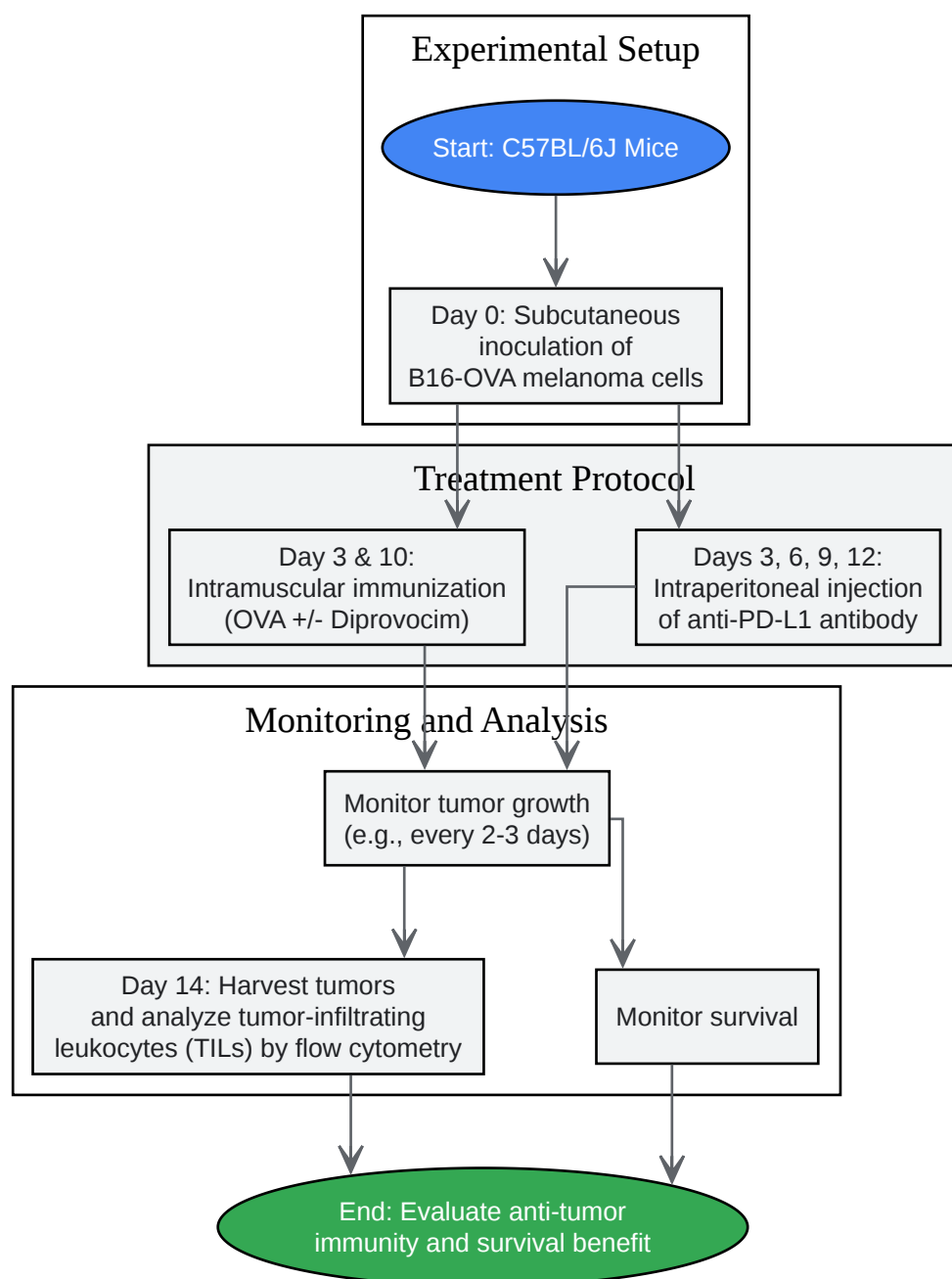
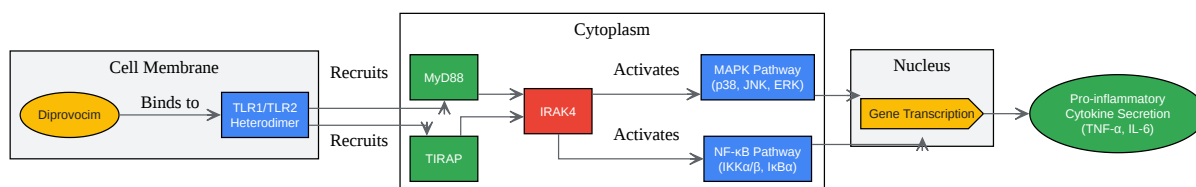
Table 2: In Vitro Potency of **Diprovocim** and Next-Generation Analog, **Diprovocim-X**

Compound	Cell Type	Species	Assay Readout	EC50 Value	Efficacy (relative to Diprovocim)	Reference
Diprovocim	THP-1	Human	TNF- α production	110 pM	100%	
Diprovocim-X	THP-1	Human	TNF- α production	140 pM	100%	
Diprovocim	Peritoneal Macrophages	Mouse	TNF- α production	1.3 nM	100%	
Diprovocim-X	Peritoneal Macrophages	Mouse	TNF- α production	750 pM	550%	

Signaling Pathways and Experimental Workflows

Diprovocim-Induced TLR1/TLR2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by **Diprovocim** binding to the TLR1/TLR2 heterodimer.



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References

- 1. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti-PD-L1 to eliminate melanoma in mice - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti-PD-L1 to eliminate melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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